molecular formula C27H21NO4 B11549752 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate

1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate

Cat. No.: B11549752
M. Wt: 423.5 g/mol
InChI Key: HEBXBGVREZLFKN-UHFFFAOYSA-N
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Description

1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-methylbenzoic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-{[4-(methoxycarbonyl)phenyl]imino}methyl]naphthalen-2-yl 4-methylbenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

[1-[(4-methoxycarbonylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C27H21NO4/c1-18-7-9-21(10-8-18)27(30)32-25-16-13-19-5-3-4-6-23(19)24(25)17-28-22-14-11-20(12-15-22)26(29)31-2/h3-17H,1-2H3

InChI Key

HEBXBGVREZLFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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